Nodularin Har

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

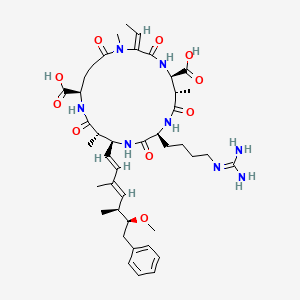

Nodularin Har is a natural product found in Nodularia with data available.

Applications De Recherche Scientifique

Toxicological Research

Nodularin-Har is primarily recognized for its toxicity, particularly as an inhibitor of protein phosphatases. It has been shown to inhibit protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) with IC50 values of 1.8 nM and 0.026 nM, respectively . This inhibition leads to significant cellular effects, including oxidative stress and apoptosis in various cell lines such as HepG2 cells .

Case Study: Cytotoxic Effects

A study demonstrated that exposure to Nodularin-Har resulted in oxidative DNA damage in HepG2 cells. The research highlighted the compound's ability to induce apoptosis through the activation of cellular stress pathways, emphasizing its potential as a model compound for studying hepatotoxicity mechanisms .

Environmental Monitoring

Nodularin-Har's presence in aquatic environments raises concerns about water quality and safety. Its detection in drinking water sources has implications for public health, particularly in developing countries where water treatment may be inadequate.

Detection Methods

Recent advancements in detection techniques include surface-enhanced Raman spectroscopy (SERS), which achieved a limit of detection as low as 8.4×10−8M for Nodularin-Har using silver nanoparticles . This method allows for rapid and sensitive monitoring of nodularin levels in environmental samples.

Biotechnological Applications

The unique structure of Nodularin-Har makes it a candidate for various biotechnological applications, including its use as a tool in molecular biology.

Protein Phosphatase Inhibition

Due to its potent inhibitory effects on protein phosphatases, Nodularin-Har can be utilized in research to elucidate the roles of these enzymes in cellular signaling pathways. For example, it can help study processes such as cell growth, differentiation, and apoptosis .

Agricultural Implications

Research indicates that Nodularin-Har can affect plant growth when present in irrigation water. Studies have shown that exposure to this toxin can inhibit seed germination and stunted growth in several agricultural plants .

Case Study: Impact on Crop Growth

In a controlled experiment, plants irrigated with water containing Nodularin exhibited reduced germination rates and impaired growth compared to control groups. This finding underscores the importance of monitoring cyanobacterial toxins in agricultural settings to prevent crop losses.

Genetic Studies

The biosynthesis of Nodularin-Har involves complex genetic mechanisms that have been characterized through genomic studies. The identification of the nodularin synthetase gene cluster has provided insights into the evolutionary relationships between nodularins and microcystins .

Gene Cluster Analysis

Research has sequenced the ndaA-B and ndaF genomic regions responsible for nodularin synthesis, revealing evolutionary adaptations that allow certain cyanobacteria to produce this potent toxin under specific environmental conditions .

Propriétés

Formule moléculaire |

C42H62N8O10 |

|---|---|

Poids moléculaire |

839 g/mol |

Nom IUPAC |

(2Z,5R,6S,9S,12S,13S,16R)-9-[4-(diaminomethylideneamino)butyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |

InChI |

InChI=1S/C42H62N8O10/c1-8-32-39(55)49-35(41(58)59)27(5)37(53)47-30(16-12-13-21-45-42(43)44)38(54)46-29(26(4)36(52)48-31(40(56)57)19-20-34(51)50(32)6)18-17-24(2)22-25(3)33(60-7)23-28-14-10-9-11-15-28/h8-11,14-15,17-18,22,25-27,29-31,33,35H,12-13,16,19-21,23H2,1-7H3,(H,46,54)(H,47,53)(H,48,52)(H,49,55)(H,56,57)(H,58,59)(H4,43,44,45)/b18-17+,24-22+,32-8-/t25-,26-,27-,29-,30-,31+,33-,35+/m0/s1 |

Clé InChI |

YCFHEUGHSRSOFR-LTNJPURBSA-N |

SMILES isomérique |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCCN=C(N)N)C)C(=O)O |

SMILES canonique |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCCN=C(N)N)C)C(=O)O |

Synonymes |

nodularin-Har |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.